molecular formula C16H22ClN3O3 B6659578 N-(3-aminopropyl)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide;hydrochloride

N-(3-aminopropyl)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide;hydrochloride

Cat. No.: B6659578
M. Wt: 339.82 g/mol
InChI Key: QUVRLRUBEDIJJM-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a phthalimide group, an amide linkage, and a hydrochloride salt, which contribute to its unique chemical properties.

Properties

IUPAC Name

N-(3-aminopropyl)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3.ClH/c1-10(2)13(14(20)18-9-5-8-17)19-15(21)11-6-3-4-7-12(11)16(19)22;/h3-4,6-7,10,13H,5,8-9,17H2,1-2H3,(H,18,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVRLRUBEDIJJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCCCN)N1C(=O)C2=CC=CC=C2C1=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide;hydrochloride typically involves multiple steps:

    Formation of the Phthalimide Group: The initial step involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate.

    Amide Bond Formation: The phthalimide intermediate is then reacted with 3-methylbutanoic acid or its derivative to form the amide bond.

    Introduction of the Aminopropyl Group:

    Hydrochloride Salt Formation: The compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the compound.

    Reduction Products: Reduced forms with altered functional groups.

    Substitution Products: Compounds with new functional groups replacing existing ones.

Scientific Research Applications

N-(3-aminopropyl)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide;hydrochloride involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors.

    Pathways Involved: It can modulate biochemical pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-aminopropyl)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide
  • N-(3-aminopropyl)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide;hydrobromide

Uniqueness

N-(3-aminopropyl)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide;hydrochloride is unique due to its specific hydrochloride salt form, which may influence its solubility, stability, and biological activity compared to other similar compounds.

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